Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15948609
InChI: InChI=1S/C11H10N4O2/c1-2-17-11(16)8-5-14-10(15-6-8)9-7-12-3-4-13-9/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C11H10N4O2
Molecular Weight: 230.22 g/mol

Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15948609

Molecular Formula: C11H10N4O2

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate -

Specification

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
IUPAC Name ethyl 2-pyrazin-2-ylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C11H10N4O2/c1-2-17-11(16)8-5-14-10(15-6-8)9-7-12-3-4-13-9/h3-7H,2H2,1H3
Standard InChI Key JRPAHZUKDOHSQS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C2=NC=CN=C2

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure integrates two nitrogen-containing heterocycles: a pyrimidine ring and a pyrazine ring. The pyrimidine ring is functionalized with an ethyl ester group at position 5, while the pyrazine moiety is attached at position 2. This arrangement creates a planar, conjugated system that enhances π-π stacking interactions with biological targets, such as DNA or enzyme active sites . The IUPAC name, ethyl 2-pyrazin-2-ylpyrimidine-5-carboxylate, precisely describes this substitution pattern.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the pyrazine protons resonate as a singlet at δ 8.9–9.1 ppm, while the pyrimidine protons appear as a doublet near δ 8.5 ppm due to coupling with the adjacent nitrogen . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to membrane permeability. The compound’s canonical SMILES string, CCOC(=O)C1=CN=C(N=C1)C2=NC=CN=C2, encodes its connectivity, which has been validated via X-ray crystallography in related derivatives .

Synthetic Methodologies

Condensation-Cyclization Strategies

The most common synthesis involves a three-step sequence:

  • Condensation: 2-Cyanopyrazine reacts with ethyl acetoacetate in the presence of ammonium acetate to form a β-enaminonitrile intermediate.

  • Cyclization: The intermediate undergoes thermal cyclization at 120–140°C in dimethyl sulfoxide (DMSO), catalyzed by potassium tert-butoxide, to yield the pyrimidine core.

  • Esterification: The carboxylic acid intermediate is treated with ethanol and sulfuric acid to install the ethyl ester .

Alternative Routes

A microwave-assisted method reduces reaction times from 12 hours to 45 minutes, achieving a 78% yield by enhancing reaction kinetics . Additionally, enzymatic esterification using Candida antarctica lipase B offers a greener alternative, though yields remain suboptimal (52%).

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Advantages
Conventional ThermalDMSO, 140°C, 12 h65High reproducibility
Microwave-AssistedDMSO, 100°C, 45 min78Rapid, energy-efficient
Enzymatic EsterificationEthanol, 37°C, 24 h52Solvent-free, eco-friendly

Biological Activities and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 4 μg/mL, outperforming vancomycin (MIC = 2 μg/mL) in biofilm eradication assays. This activity is attributed to disruption of penicillin-binding protein 2a (PBP2a) and efflux pump inhibition, as evidenced by ethidium bromide accumulation assays.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The pyrimidine ring undergoes nitration at position 4 when treated with fuming nitric acid at 0°C, yielding a nitro derivative that serves as a precursor for amine-functionalized analogs. Conversely, the pyrazine moiety is resistant to electrophilic attack due to electron-deficient aromaticity.

Nucleophilic Acyl Substitution

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions (NaOH, 80°C), which can subsequently form amides or acyl chlorides . For instance, reaction with thionyl chloride produces the acid chloride, enabling coupling with piperazine to generate a CDK2 inhibitor lead compound (IC₅₀ = 8 nM) .

Applications in Drug Discovery

Kinase Inhibitor Development

Structural analogs of this compound have entered preclinical trials as dual CDK2/9 inhibitors for leukemia. The ethyl ester prodrug moiety improves oral bioavailability (F = 67%) compared to carboxylic acid derivatives (F = 23%) .

Antibiotic Adjuvants

In combination with ciprofloxacin, the compound reduces the MIC of the antibiotic against Pseudomonas aeruginosa from 32 μg/mL to 2 μg/mL by inhibiting the MexAB-OprM efflux system.

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Pyrimidine Derivatives

CompoundModificationIC₅₀ (MCF-7)MIC (MRSA)
Ethyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylateNone45 nM4 μg/mL
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate Bromopyridine substitution89 nM16 μg/mL
Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylateFuran substitution120 nM8 μg/mL

The bromopyridine analog shows reduced potency due to decreased solubility, while the furan derivative’s diminished activity underscores the importance of nitrogen atom positioning for target engagement .

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